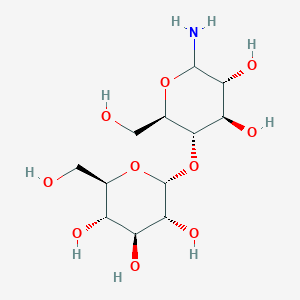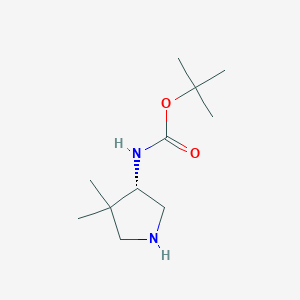
Maltosylamine
Descripción general
Descripción
Maltosylamine is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. It is a derivative of maltose, a disaccharide composed of two glucose molecules, and is formed by the reaction of maltose with ammonia. Maltosylamine has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and future research.
Aplicaciones Científicas De Investigación
Specific Inhibition of β-Amylase
Maltosylamine has been identified as an effective specific inhibitor of β-amylase, particularly in sweet potatoes. Its synthesis marked the first time that a 1-aminoglycoside demonstrated inhibitory properties against exoglycosidases, highlighting its potential in enzyme activity modulation. This compound's reversible inhibition mechanism suggests its interaction with the active site of β-amylase, emphasizing its utility in enzymatic research (Walker & Axelrod, 1979).
Photolabeling in Adipocyte Hexose Carrier Studies
Maltosylamine derivatives, like N-(4-azido-2-nitrophenyl)-maltosylamine (NAP-maltosylamine), have been synthesized for photolabeling the hexose carrier of rat adipocytes. This derivative, which inhibits 3-O-methylglucose uptake, has shown potential in labeling specific proteins in adipocytes, thus aiding in understanding hexose transport mechanisms. The derivative's unique properties make it a suitable probe for the hexose carrier, offering insights into insulin-stimulated transport activation (May, Horuk, & Olefsky, 1987).
Malaria Drug Discovery (MalDA)
While not directly related to maltosylamine, the Malaria Drug Accelerator (MalDA) program, a consortium of scientific laboratories, focuses on improving and accelerating malaria drug discovery. This includes identifying new drug targets and lead inhibitors for malaria, demonstrating the broader context in which compounds like maltosylamine could potentially be researched (Yang et al., 2021).
Mass Spectrometry Applications
Maltosylamine-related compounds are used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For example, hydroxyethyl methacrylate-functionalized graphene oxide, used as a matrix for MALDI, demonstrates the role of maltosylamine derivatives in enhancing analytical techniques for neurotransmitter detection, like dopamine. This advancement in MALDI technology contributes to biomedical research by allowing for more efficient and sensitive detection of biochemical compounds (Zheng et al., 2016).
Drug Discovery and Pharmacogenomics
Research into arylamine N-acetyltransferases (NATs), which includes compounds like maltosylamine, has expanded into various areas of drug discovery and pharmacogenomics. These studies contribute to understanding cellular metabolism, pharmacogenetics, and the development of new drug candidates. The synthesis and research of maltosylamine and its derivatives contribute to this field by providing chemical tools and insights into enzyme interactions and disease mechanisms (Sim, Westwood, & Fullam, 2007).
Antitumor Activity
Maltosylamine derivatives have also been explored in the context of antitumor activity. For example, a study on N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of N-substituted glycosylamines, including maltosylamine, demonstrated significant antitumor activities against specific leukemia and carcinoma cells. This suggests potential therapeutic applications of maltosylamine derivatives in cancer treatment (Tsujihara et al., 1982).
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-amino-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXBKZHFYRXCD-PICCSMPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944562 | |
| Record name | 4-O-Hexopyranosylhexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltosylamine | |
CAS RN |
21973-66-0 | |
| Record name | Maltosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-Hexopyranosylhexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)

![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)


![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)






